REACTION_CXSMILES
|
[2H]C(C(O)(C([2H])([2H])[2H])[C@H](/C=C/[C@H]([C@@H]1[C@@]2(C)CCC/C(=C\[CH:22]=[C:23]3\[CH2:24][C@@H:25](O)[CH2:26][C@H:27]([OH:30])[C:28]\3=[CH2:29])/[C@@H]2CC1)C)C)([2H])[2H].C([Li])CCC.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1COCC1>[CH2:26]([CH:27]1[CH:28]([CH2:23][CH3:22])[CH2:29][O:30]1)[CH2:25][CH3:24]
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Name
|
e-1, 3-diol
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Quantity
|
18 g
|
Type
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reactant
|
Smiles
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[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
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Name
|
|
Quantity
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350 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Type
|
CUSTOM
|
Details
|
with stirring over 45 minutes (temperature 5°±5° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
This compound was prepared
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Type
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CUSTOM
|
Details
|
after the method of Moulines et al, Synthesis, (1981), 550
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Type
|
STIRRING
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Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice-bath
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Type
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ADDITION
|
Details
|
was added over 30 minutes at 5°-10° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
(ice-bath cooling)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms)
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
to concentration
|
Type
|
ADDITION
|
Details
|
in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After removal of the ether the resulting pale yellow oil
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |